Ido1-IN-5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

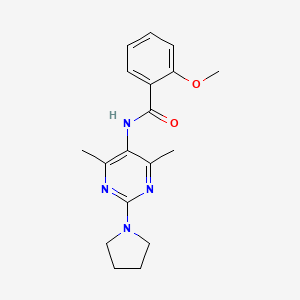

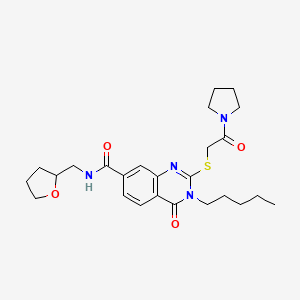

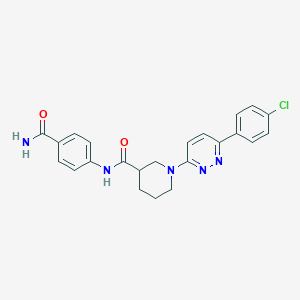

IDO1-IN-5: is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway plays a crucial role in immunity and neuronal function. IDO1 inhibition has been explored due to its implications in various pathophysiologic processes, including cancer and neurodegenerative diseases .

科学的研究の応用

IDO1-IN-5 has garnered interest in scientific research across multiple fields:

Cancer Immunotherapy: IDO1 inhibitors, including this compound, are investigated for their potential in enhancing anti-tumor immunity by blocking immune inhibitory pathways.

Neurodegenerative Diseases: Given IDO1’s role in neuronal function, this compound may hold promise in neurodegenerative disease research.

作用機序

IDO1-IN-5 likely exerts its effects by inhibiting IDO1 activity. The molecular targets and pathways involved are intricately linked to tryptophan metabolism and immune responses. Further studies are necessary to elucidate the precise mechanisms.

将来の方向性

IDO1 is now considered as an authentic immune regulator not only in pregnancy, but also in autoimmune diseases, chronic inflammation, and tumor immunity . The central premise is that maximal immunotherapeutic efficacy in subjects with advanced cancer requires both IDO enzyme- and non-enzyme-neutralization .

生化学分析

Biochemical Properties

Ido1-IN-5 interacts with the Ido1 enzyme, which plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . The interaction between this compound and Ido1 can influence the activity of this pathway, potentially affecting the immune response in the context of cancer .

Cellular Effects

This compound’s interaction with Ido1 can have significant effects on various types of cells and cellular processes. For instance, Ido1 has been shown to play a role in suppressing the functions of effector T and natural killer cells, promoting neovascularization of solid tumors . Therefore, this compound could potentially influence these cellular functions through its interaction with Ido1 .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Ido1 enzyme. Ido1 catalyzes the initial oxidation of L-tryptophan and induces the accumulation of kynurenine metabolites . By interacting with Ido1, this compound could potentially influence these biochemical reactions, thereby affecting the immune response .

Temporal Effects in Laboratory Settings

It is known that Ido1 plays a role in long-term immune regulation , suggesting that this compound could potentially have long-term effects on cellular function through its interaction with Ido1 .

Metabolic Pathways

This compound is involved in the kynurenine pathway through its interaction with Ido1 . Ido1 catalyzes the first rate-limiting step of this pathway, converting the essential amino acid L-tryptophan into the immunosuppressive metabolite L-kynurenine . Therefore, this compound could potentially affect metabolic flux or metabolite levels through its interaction with Ido1 .

化学反応の分析

IDO1-IN-5 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions are yet to be fully characterized.

類似化合物との比較

While specific comparisons are scarce, IDO1-IN-5’s uniqueness lies in its ability to selectively bind to apo-IDO1 (lacking heme) but not mature heme-containing IDO1 . Similar compounds in this category remain to be explored.

特性

IUPAC Name |

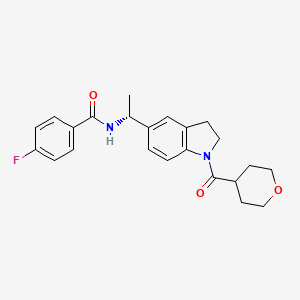

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBWFWVVKLRSHS-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2166616-75-5 |

Source

|

| Record name | LY-3381916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)